Kaempferol 3,4',7-triacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-(3,7-diacetyloxy-5-hydroxy-4-oxochromen-2-yl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O9/c1-10(22)27-14-6-4-13(5-7-14)20-21(29-12(3)24)19(26)18-16(25)8-15(28-11(2)23)9-17(18)30-20/h4-9,25H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKUFDVJACBQPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC(=O)C)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659570 | |
| Record name | 2-[4-(Acetyloxy)phenyl]-5-hydroxy-4-oxo-4H-1-benzopyran-3,7-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143724-69-0 | |
| Record name | 2-[4-(Acetyloxy)phenyl]-5-hydroxy-4-oxo-4H-1-benzopyran-3,7-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Derivatization Strategies for Kaempferol 3,4 ,7 Triacetate
Spectroscopic Characterization of Kaempferol (B1673270) 3,4',7-triacetate
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of flavonoids is characterized by two major absorption bands, typically referred to as Band I and Band II. Band I, appearing at longer wavelengths, is associated with the cinnamoyl system (B-ring and the C-ring's heterocyclic part), while Band II, at shorter wavelengths, corresponds to the benzoyl system (A-ring). researchgate.net
In a methanolic solution, the parent compound, kaempferol, exhibits characteristic absorption maxima. researchgate.net For Kaempferol 3,4',7-triacetate, the UV absorption maxima are observed at 252 nm and 304 nm in methanol. sapub.org The acetylation of the hydroxyl groups at positions 3, 4', and 7 causes a shift in these absorption bands compared to the parent kaempferol. This is because acetylation alters the electronic environment of the chromophore.
| Compound | Solvent | Band I (nm) | Band II (nm) |
| This compound | Methanol | 304 sapub.org | 252 sapub.org |
| Kaempferol | Methanol | ~365 | ~265 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.
Key IR absorptions for acetylated flavonoids include a strong band for the ester carbonyl (C=O) stretching, typically around 1750 cm⁻¹. redalyc.org The spectrum also shows bands corresponding to the α,β-unsaturated ketone carbonyl stretching (around 1650 cm⁻¹), aromatic C-C stretching (around 1640 cm⁻¹), and C-O ether stretching (around 1370 cm⁻¹). redalyc.org The presence of aliphatic C-H stretching from the acetyl methyl groups is also observed. redalyc.org
| Functional Group | Wavenumber (cm⁻¹) | Description |
| Ester C=O | ~1750 redalyc.org | Stretching vibration of the acetyl carbonyl groups. |
| α,β-Unsaturated C=O | ~1650 redalyc.org | Stretching vibration of the C4-keto group. |
| Aromatic C=C | ~1640 redalyc.org | Stretching vibrations within the aromatic rings. |
| Ether C-O | ~1370 redalyc.org | Stretching vibration of the ether linkages. |
| Aliphatic C-H | 2860-2960 redalyc.org | Stretching vibrations of the methyl groups in the acetate (B1210297) functions. |
Comparative Synthetic Routes and Their Impact on Derivative Properties
A common method involves the use of acetic anhydride (B1165640) in the presence of a base like pyridine (B92270). nih.govsemanticscholar.org For instance, stirring kaempferol in pyridine at 75°C under a nitrogen atmosphere, followed by the dropwise addition of acetic anhydride and gentle refluxing overnight, can yield this compound. nih.govsemanticscholar.org One study reported a yield of 60.54% for this reaction. nih.govsemanticscholar.org
The acetylation of flavonoids like kaempferol can enhance certain properties. For example, acetylation has been shown to increase the inhibitory effect of kaempferol on the proliferation of various cancer cell lines. nih.govresearchgate.net This enhanced bioactivity is attributed to the increased lipophilicity of the acetylated derivatives, which may facilitate their transport across cell membranes. semanticscholar.org
It is also possible to synthesize other acetylated derivatives of kaempferol, such as the tetra-acetylated form (Kaempferol 3,5,7,4'-tetraacetate). nih.gov The specific reaction conditions, including the stoichiometry of the reagents and the reaction time, can be adjusted to favor the formation of the desired acetate derivative. Selective deacetylation can also be employed to obtain specific partially acetylated kaempferols. For example, this compound can be selectively deacetylated at the C-7 position to produce Kaempferol 3,4'-diacetate. nih.gov
Production of this compound from Natural Sources
While primarily a synthetic derivative, this compound has also been identified as a natural product. targetmol.commedchemexpress.comchemicalbook.com It has been isolated from the herbs of Cudrania tricuspidata and from the bud exudate of Gardenia urvillei and Gardenia oudiepe. targetmol.commedchemexpress.comchemicalbook.comambeed.com
The natural occurrence of this compound, albeit likely in small quantities compared to its parent flavonoid, kaempferol, suggests that certain plants possess the enzymatic machinery to acetylate flavonoids. The isolation of this compound from natural sources typically involves extraction with organic solvents followed by chromatographic purification techniques.
In Vitro Investigations of Kaempferol 3,4 ,7 Triacetate
Cell-Based Assays for Biological Activity
Research into the biological effects of Kaempferol (B1673270) 3,4',7-triacetate has focused on its ability to inhibit the growth and proliferation of cancer cells. Studies have demonstrated that the acetylation of the parent compound, kaempferol, can enhance its cytotoxic properties against various cancer cell lines. nih.gov
The antiproliferative activity of Kaempferol 3,4',7-triacetate has been evaluated against a range of cancer cell lines, showing varied efficacy. A comparative study investigating acetylated flavonoids found that this compound (referred to in the study as 4Ac-K) exhibited inhibitory effects against human breast cancer (MDA-MB-231), human colon cancer (HCT-116), and human liver cancer (HepG2) cells. nih.gov Another study reported its cytotoxic activity against mouse melanoma (B16) cells. nih.gov This demonstrates a broad-spectrum, though variable, antiproliferative action against different types of cancer in vitro.
The cytotoxic effects of this compound are dose-dependent, with the half-maximal inhibitory concentration (IC₅₀) value serving as a key metric. Research indicates that acetylation enhances the tumor cell growth inhibitory potential of kaempferol. For instance, the IC₅₀ of the acetylated derivative was lower than that of the parent kaempferol in several cell lines, signifying greater potency. nih.gov In mouse B16 melanoma cells, this compound demonstrated an IC₅₀ value of 39.8 μM after 48 hours of treatment. nih.gov
The table below summarizes the reported IC₅₀ values for this compound and its parent compound, Kaempferol, in various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC₅₀ Value (μM) | Source |
|---|---|---|---|---|
| This compound | MDA-MB-231 | Human Breast Cancer | 27.0 | nih.gov |
| Kaempferol | MDA-MB-231 | Human Breast Cancer | 37.5 | nih.gov |
| This compound | HCT-116 | Human Colon Cancer | 28.53 | nih.gov |
| Kaempferol | HCT-116 | Human Colon Cancer | 34.85 | nih.gov |
| This compound | HepG2 | Human Liver Cancer | 23.2 | nih.gov |
| Kaempferol | HepG2 | Human Liver Cancer | 33.38 | nih.gov |
| This compound | B16 | Mouse Melanoma | 39.8 | nih.gov |
While the parent compound, kaempferol, is known to induce apoptosis through various molecular pathways, a detailed investigation into these mechanisms for this compound is not available in the current scientific literature based on the conducted searches.
Specific studies detailing the activation of caspase pathways by this compound in cancer cells could not be identified in the performed literature search.
Research findings on how this compound specifically modulates the expression or activity of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins are not presently available based on the conducted searches.
Anti-migration and Anti-invasion Studies in Cancer Cells
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. In vitro studies have shown that kaempferol and its acetylated derivatives can inhibit the migration and invasion of various cancer cells. mdpi.comdovepress.com
For instance, a low dose of kaempferol was found to have a potent inhibitory effect on the migration and invasion of triple-negative breast cancer (TNBC) cells. dovepress.com In human oral squamous cell carcinoma SCC4 cells, kaempferol substantially suppressed cell migration and invasion. plos.org Similarly, in 786-O renal cell carcinoma (RCC) cells, kaempferol significantly decreased both invasion and migration. nih.gov
The anti-migratory and anti-invasive effects of kaempferol are often attributed to its ability to down-regulate the expression and activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, facilitating cell movement. plos.orgcdnsciencepub.com Specifically, kaempferol has been shown to reduce the expression of MMP-2 and MMP-9. plos.orgcdnsciencepub.com In oral cancer cells, kaempferol inhibited MMP-2 expression, plos.org while in breast carcinoma cells, it led to reduced activity and expression of both MMP-2 and MMP-9. cdnsciencepub.com The suppression of MMP-9 expression has been linked to the inhibition of the protein kinase Cδ (PKCδ)/MAPK/AP-1 signaling cascade. cdnsciencepub.com
Furthermore, some acetylated derivatives of kaempferol, such as 3,7,4'-O-triacetate kaempferol (3Ac-K), have demonstrated strong anti-migration activity in MDA-MB-231 cells. researchgate.net
Table 2: Effect of Kaempferol on Cancer Cell Migration and Invasion
| Cell Line | Treatment | Effect | Key Molecular Changes | Reference |
| Triple-Negative Breast Cancer (TNBC) cells | Low-dose Kaempferol | Suppressed migration and invasion | Downregulated RhoA and Rac1 activity | dovepress.com |
| SCC4 (Oral Squamous Cell Carcinoma) | Kaempferol | Suppressed migration and invasion | Reduced MMP-2 and TIMP-2 expression | plos.org |
| 786-O (Renal Cell Carcinoma) | Kaempferol | Decreased invasion and migration | Attenuated MMP-2 expression | nih.gov |
| MDA-MB-231 (Breast Carcinoma) | Kaempferol | Inhibited adhesion, migration, and invasion | Reduced MMP-2 and MMP-9 activity and expression | cdnsciencepub.com |
| MDA-MB-231 | 3,7,4'-O-triacetate kaempferol (3Ac-K) | Strong anti-migration activity | - | researchgate.net |
Modulation of Cellular Signaling Pathways
This compound and its parent compound, kaempferol, exert their cellular effects by modulating a complex network of intracellular signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical signaling cascade that promotes cell survival and proliferation and is frequently hyperactivated in cancer. Kaempferol has been shown to inhibit this pathway in various cancer cell lines. mdpi.comnih.gov
In renal cell carcinoma 786-O cells, kaempferol treatment led to a downregulation of AKT phosphorylation. medsci.org Similarly, in ovarian cancer cells, kaempferol decreased the levels of phosphorylated AKT (p-AKT). nih.gov This inhibition of AKT activation is a key mechanism by which kaempferol can induce apoptosis and suppress tumor growth. nih.govmedsci.org The reduction in p-AKT levels can lead to the downstream inactivation of pro-survival signals and the activation of apoptotic pathways.
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor progression by promoting cell proliferation, survival, and angiogenesis. Kaempferol has been found to modulate the STAT3 pathway by inhibiting its activation. mdpi.comnih.gov
In macrophages, kaempferol was shown to deactivate and prevent the nuclear translocation of STAT3. nih.gov This inhibition of STAT3 activation is a key mechanism by which kaempferol can attenuate the expression of pro-inflammatory and pro-tumorigenic genes like COX-2. nih.gov In lung adenocarcinoma A549 cells, kaempferol was also found to decrease the phosphorylation of STAT3. semanticscholar.org
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammation and is constitutively active in many cancers, where it promotes cell survival and proliferation. Kaempferol has been demonstrated to regulate the NF-κB pathway by inhibiting its activation. nih.gov
Studies have shown that kaempferol can suppress the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov By preventing IκBα degradation, kaempferol inhibits the nuclear translocation of NF-κB subunits p65 and p50. nih.gov This leads to a reduction in the transcriptional activity of NF-κB and the downregulation of its target genes. nih.gov Furthermore, kaempferol has been shown to suppress the phosphorylation of the p65 subunit, which is crucial for its transcriptional activity. nih.gov
The Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. The effect of kaempferol on the ERK/MAPK pathway appears to be cell-type dependent.
In some cancer cells, such as oral cancer cells, kaempferol has been shown to inhibit the phosphorylation of ERK1/2. plos.org This inhibition of ERK activation contributes to the anti-metastatic effects of kaempferol by downregulating the expression of MMP-2. plos.org However, in other contexts, such as in MC-3 oral cancer cells, kaempferol has been observed to decrease the expression of phosphorylated ERK (p-ERK) while increasing the phosphorylation of JNK and p38, other members of the MAPK family. nih.gov This differential modulation of MAPK pathways can lead to the induction of apoptosis. nih.gov In breast cancer cells, sustained activation of ERK has been implicated in kaempferol-induced apoptosis. researchgate.net
Table 3: Modulation of Signaling Pathways by Kaempferol
| Pathway | Cell Line | Effect | Key Molecular Changes | Reference |
| PI3K/AKT | 786-O (Renal Cell Carcinoma) | Inhibition | Downregulated p-Akt | medsci.org |
| PI3K/AKT | Ovarian Cancer Cells | Inhibition | Decreased p-Akt levels | nih.gov |
| STAT3 | Macrophages | Inhibition | Deactivated and prevented nuclear translocation of STAT3 | nih.gov |
| STAT3 | A549 (Lung Adenocarcinoma) | Inhibition | Decreased p-STAT3 | semanticscholar.org |
| NF-κB | - | Inhibition | Suppressed IκBα degradation and p65 phosphorylation | nih.gov |
| ERK/MAPK | SCC4 (Oral Cancer) | Inhibition | Inhibited phosphorylation of ERK1/2 | plos.org |
| ERK/MAPK | MC-3 (Oral Cancer) | Modulation | Decreased p-ERK, increased p-JNK and p-p38 | nih.gov |
| ERK/MAPK | MCF-7 (Breast Cancer) | Activation | Sustained ERK activation | researchgate.net |
Anti-inflammatory Cellular Responses
While research specifically investigating this compound is emerging, the anti-inflammatory properties of its parent compound, kaempferol, are well-documented and provide the foundational rationale for studying its derivatives. Kaempferol is recognized for its ability to target multiple pathways involved in the body's inflammatory response. nih.govnih.gov
Inhibition of Inflammatory Mediators
In vitro studies on kaempferol demonstrate its capacity to inhibit key enzymes and molecules that mediate inflammation. The compound has been shown to have a significant inhibitory effect on both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are central to the synthesis of prostaglandins, key drivers of inflammation. nih.govmdpi.com
Furthermore, kaempferol can suppress the expression of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, which in high concentrations contributes to inflammatory processes. mdpi.comnih.gov The compound also affects cell adhesion molecules, which are critical for the initiation and progression of inflammatory conditions; it has been found to reduce the production of intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1) in endothelial cells stimulated by lipopolysaccharide (LPS). nih.gov
Table 1: Effect of Kaempferol (Parent Compound) on Inflammatory Mediators This table summarizes research findings on the parent compound, kaempferol.
Effects on Cytokine Production
The parent flavonoid, kaempferol, demonstrates significant modulation of cytokine production in various in vitro models. It has been shown to substantially reduce the overproduction of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), in cells stimulated with inflammatory agents like LPS. nih.govmdpi.commdpi.com Studies show kaempferol can downregulate the gene expression of IL-6, a key pro-inflammatory cytokine. mdpi.com Beyond these primary cytokines, kaempferol also restricts the production of various chemokines, such as monocyte chemoattractant protein-1 (MCP-1) and RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted). mdpi.com Conversely, at certain concentrations, kaempferol treatment has been noted to upregulate anti-inflammatory cytokines like IL-4 and IL-10. mdpi.com
Table 2: Effect of Kaempferol (Parent Compound) on Cytokine Production This table summarizes research findings on the parent compound, kaempferol.
Antioxidant Cellular Mechanisms
This compound is recognized for its potential antioxidant effects, a property extensively characterized in its parent compound, kaempferol. biosynth.com Kaempferol's antioxidant activity is a key area of its pharmacological profile, operating through direct radical scavenging and the modulation of the body's own antioxidant systems. nih.govnih.gov
Reactive Oxygen Species (ROS) Scavenging
The parent molecule, kaempferol, demonstrates a strong capacity to scavenge excessive reactive oxygen species (ROS). nih.govnih.govnih.gov This activity helps protect cells from oxidative damage. mdpi.com For instance, pretreatment with kaempferol has been shown to significantly lessen ROS-induced hemolysis in human red blood cells. nih.govnih.gov This protective effect is also associated with a reduction in lipid peroxidation, a process of oxidative degradation of lipids. nih.govmdpi.com Studies have measured a decrease in the accumulation of malondialdehyde (MDA), a toxic byproduct of lipid peroxidation, in the presence of kaempferol. nih.govnih.gov
Modulation of Endogenous Antioxidant Enzymes
Beyond directly neutralizing free radicals, kaempferol also modulates the activity of the body's intrinsic antioxidant enzymes. nih.govfrontiersin.org Research indicates that kaempferol can preserve the normal activity levels of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) in the face of oxidative stress. nih.gov
Receptor Interaction Studies (e.g., 5-HT3A Receptor)
Specific research utilizing 98% pure this compound has been conducted to investigate its interaction with the human 5-hydroxytryptamine type 3A (5-HT3A) receptor. mdpi.comnih.gov The 5-HT3 receptor is a ligand-gated ion channel involved in various physiological processes. nih.gov
In electrophysiological studies using the two-electrode voltage clamp (TEVC) technique on oocytes expressing the human 5-HT3A receptor, this compound was shown to inhibit the receptor's function. mdpi.comnih.gov This inhibition was found to be both concentration-dependent and reversible. nih.gov Further investigation revealed that the inhibitory action is voltage-independent and occurs through a non-competitive mechanism. nih.govnih.gov Through site-directed mutagenesis and molecular docking models, the study identified specific amino acid residues, D177 and F199, as the major binding sites for the compound on the human 5-HT3A receptor. nih.govnih.gov These findings confirm a direct interaction at the molecular level between this compound and a key neuronal receptor. nih.gov
Table of Mentioned Chemical Compounds
Investigation of Antileishmanial Activities in Vitro
The potential of this compound as an agent against the Leishmania parasite has been a subject of scientific inquiry. These in vitro studies assess the compound's efficacy against the two primary forms of the parasite's life cycle: the extracellular promastigote and the intracellular amastigote.
Activity Against Promastigote and Amastigote Forms
Research has shown that this compound (also referred to as KTA) exhibits notable activity against the promastigote form of Leishmania major. brieflands.comnih.gov In one study, the compound's increased lipophilicity compared to its parent molecule, kaempferol, was suggested as a reason for its potent anti-promastigote effects. nih.gov This study determined the half-maximal inhibitory concentration (IC50) of this compound against L. major promastigotes to be 14.93 ± 2.21 µM after a 48-hour incubation period. brieflands.comnih.govnih.gov
While the direct activity of this compound against the amastigote form was not explicitly quantified in this key study, related flavonol-antimony complexes derived from it did demonstrate anti-amastigote effects. brieflands.comnih.gov These related complexes showed in vitro IC50 values ranging from 0.52 to 14.50 µM against amastigotes. brieflands.comnih.govnih.govresearchgate.netresearchgate.net For context, separate studies on the parent compound, kaempferol, found it to be potent against both wild-type and sodium stibogluconate (B12781985) (SSG) resistant L. donovani amastigotes, with an IC50 of 25 ± 3 µM in macrophage-infested cells. rsc.org
Comparison with Standard Antileishmanial Agents
The efficacy of a potential antileishmanial agent is often benchmarked against existing standard treatments. The anti-promastigote activity of this compound has been compared directly to Amphotericin B, a frontline antileishmanial drug. nih.gov In these experiments, this compound showed an IC50 value of 14.93 ± 2.21 µM, whereas Amphotericin B was more potent with an IC50 of 3.68 ± 0.74 µM against L. major promastigotes. brieflands.comnih.gov
While a direct comparison for the amastigote form is not available for this compound, the related flavonol antimony complexes were found to be more potent than meglumine (B1676163) antimonate, which had an IC50 value of 40.3 ± 5.46 µM. nih.gov
The following table provides a comparative overview of the in vitro activity of this compound against the promastigote form of L. major alongside standard antileishmanial drugs.
Table 1. In Vitro Antileishmanial Activity (IC50) Against Promastigotes
| Compound | Target Organism | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | L. major | 14.93 ± 2.21 | brieflands.comnih.gov |
| Amphotericin B | L. major | 3.68 ± 0.74 | brieflands.comnih.gov |
| Meglumine Antimonate | L. infantum (amastigote) | 40.3 ± 5.46 | nih.gov |
Enzymatic Inhibition Studies (e.g., α-glucosidase)
While direct enzymatic inhibition studies specifically on this compound are limited in the available literature, extensive research has been conducted on its parent compound, kaempferol, particularly concerning its potent inhibition of α-glucosidase. ucla.educabidigitallibrary.orgnih.gov α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic target for managing type 2 diabetes. nih.gov
Studies on kaempferol have demonstrated that it effectively inhibits α-glucosidase in a mixed-type manner, with a reported IC50 value of 11.6 µM ((1.16 ± 0.04) × 10⁻⁵ mol L⁻¹). ucla.educabidigitallibrary.orgnih.govresearchgate.net The mechanism of this inhibition is believed to involve kaempferol binding to the enzyme with high affinity, primarily through hydrogen bonds and van der Waals forces. cabidigitallibrary.orgnih.gov This interaction is proposed to occupy the catalytic center of the enzyme, inducing a conformational change and preventing the substrate from entering the active site, which ultimately leads to the inhibition of the enzyme's activity. ucla.edunih.gov Molecular docking studies have further supported these findings, identifying interactions with amino acid residues within the enzyme's active site. ucla.edunih.gov
Table 2. α-Glucosidase Inhibitory Activity of Kaempferol
| Compound | IC50 (µM) | Standard Comparator (Acarbose) IC50 | Reference |
|---|---|---|---|
| Kaempferol | 11.6 ± 0.4 | >8 times less active than some kaempferol derivatives | ucla.edunih.govresearchgate.netresearchgate.net |
Studies on Neuroprotective Effects in Cellular Models
Investigations into the neuroprotective effects of this compound are not extensively documented. However, its parent compound, kaempferol, has been the subject of numerous in vitro studies demonstrating significant neuroprotective properties. nih.govresearchgate.net These studies often utilize cellular models, such as the human neuroblastoma cell line SH-SY5Y, to simulate neurodegenerative conditions. nih.gov
The neuroprotective effects of kaempferol are attributed to several mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic activities. nih.gov Kaempferol has been shown to protect neuronal cells against various insults, including oxidative stress induced by hydrogen peroxide (H₂O₂) and neurotoxins like 6-hydroxydopamine (6-OHDA). nih.gov It can enhance neuronal survival, reduce oxidative stress, and modulate key signaling pathways involved in neuroinflammation and neurodegeneration, such as the PI3K/Akt and NF-κB pathways. nih.gov
Furthermore, kaempferol has been found to reduce the accumulation of toxic protein aggregates, like α-synuclein, which are hallmarks of diseases such as Parkinson's disease. mdpi.com It achieves this, in part, by activating autophagy, a cellular process that clears damaged proteins and organelles. mdpi.comtandfonline.com Studies have shown that kaempferol can induce autophagy and prevent neuronal cell death caused by α-synuclein accumulation. mdpi.com In some experimental models, the neuroprotective effect of kaempferol and its glycoside derivatives was abolished when the PI3-K/Akt pathway was inhibited, highlighting its importance. nih.gov While one study mentions the use of 98% pure Kaempferol 3,4,7-triacetate, the research itself focused on the neuroprotective effects and mechanisms of the parent kaempferol. mdpi.com
Based on a thorough review of the available scientific literature, there is no information regarding in vivo research and the pharmacological effects of the specific chemical compound “this compound” in animal models.
The provided search results and existing research primarily focus on the parent compound, Kaempferol, and its various glycoside derivatives. While extensive in vivo studies have been conducted on Kaempferol, demonstrating its potential antitumor, anti-inflammatory, hepatoprotective, and neuroprotective effects, this data cannot be scientifically extrapolated to its triacetate derivative.
Chemical modifications, such as the acetylation of hydroxyl groups in Kaempferol to form this compound, significantly alter the molecule's chemical structure, polarity, and other physicochemical properties. These changes are expected to substantially impact its pharmacokinetic profile—including absorption, distribution, metabolism, and excretion—as well as its pharmacodynamic activities. Therefore, attributing the biological effects of Kaempferol to this compound would be scientifically inaccurate.
Consequently, without specific in vivo studies on this compound, it is not possible to provide the detailed, evidence-based article as requested in the outline. The required information on its effects in preclinical animal models for disease management is not available in the current body of scientific research.
In Vivo Research and Pharmacological Effects
Animal Models for Disease Management
Neuroprotective Actions in Neurological Disease Models
Cognitive and Memory Function
There is currently no available scientific literature detailing in vivo studies on the effects of Kaempferol (B1673270) 3,4',7-triacetate on cognitive and memory function. Research in this area has focused on the parent flavonoid, kaempferol, which has been investigated for its potential to improve cognitive deficits in various animal models. However, these findings cannot be directly extrapolated to Kaempferol 3,4',7-triacetate, as the acetylation of hydroxyl groups can significantly alter a compound's bioavailability, distribution, and pharmacological activity.
Ischemic Stroke Models
In vivo research on the effects of this compound in ischemic stroke models has not been identified in the current body of scientific literature. Studies have extensively reported on the neuroprotective effects of kaempferol and its glycoside derivatives in models of cerebral ischemia-reperfusion injury, noting reductions in infarct volume and neurological deficits. Specific data for the 3,4',7-triacetate derivative is not available.
Antidiabetic Effects in Preclinical Models
There is a lack of published in vivo studies investigating the potential antidiabetic effects of this compound in preclinical models. The parent compound, kaempferol, has been shown to possess antidiabetic properties by improving insulin (B600854) sensitivity and regulating glucose metabolism in various animal models of diabetes. Research specific to the 3,4',7-triacetate form is required to determine if it shares these activities.
Gastroprotective Properties in Gastric Lesion Models
No in vivo studies specifically examining the gastroprotective properties of this compound in gastric lesion models were found in the scientific literature. The protective effects of the parent molecule, kaempferol, against gastric ulcers have been documented, with proposed mechanisms involving antioxidant and anti-inflammatory actions. However, dedicated research on the triacetate derivative is absent.
Immunostimulatory and Immunomodulatory Effects
Specific in vivo data on the immunostimulatory or immunomodulatory effects of this compound is not available in current research publications. In contrast, kaempferol has been studied for its anti-inflammatory and immunomodulatory activities, where it has been shown to affect cytokine production and immune cell function. The immunological effects of the acetylated derivative remain uninvestigated.
Anthelmintic Activity
Research into the direct anthelmintic activity of this compound is limited. However, studies on closely related acetylated kaempferol derivatives provide insight into potential antiparasitic effects.
One study investigated the antileishmanial activity of a synthesized isomer, kaempferol-3,7,4'-triacetate (KTA), against the promastigote form of Leishmania. nih.gov Leishmaniasis is a parasitic disease, and activity against this protozoan can suggest broader antiparasitic potential. The study found that the increased lipophilicity of the triacetate derivative, when compared to the parent kaempferol, resulted in significant anti-promastigote activity. nih.gov Another study identified an unspecified "kaempferol derivative" isolated from Lysimachia ramosa that demonstrated significant in vitro and in vivo efficacy against the zoonotic cestode Hymenolepis diminuta in rats. researchgate.net This derivative led to a decreased time to paralysis and death of the worms and reduced the worm burden in the host animals. researchgate.net While not specifying the exact acetate (B1210297) form, this finding supports the potential for kaempferol derivatives to possess anthelmintic properties.
| Compound | Model/Organism | Key Findings | Reference |
|---|---|---|---|
| Kaempferol-3,7,4'-triacetate | Leishmania promastigotes (in vitro) | Showed the highest anti-promastigote activity among tested compounds, with an IC50 value of 14.93 ± 2.21 µM. nih.gov | nih.gov |
| Kaempferol derivative (unspecified) | Hymenolepis diminuta (in vivo, Wistar rats) | Significantly decreased worm recovery rates and egg per gram (EPG) counts in treated rats. researchgate.net | researchgate.net |
Mechanisms of Action in Whole Organism Systems
There is no specific information available from in vivo studies detailing the mechanisms of action for this compound in whole organism systems. Mechanistic studies have been conducted on kaempferol, which acts on various signaling pathways, including those involved in inflammation (e.g., NF-κB), oxidative stress, and apoptosis. The acetylation of kaempferol likely alters its pharmacokinetic profile, potentially affecting its interaction with these molecular targets. However, without specific research on this compound, its precise in vivo mechanisms remain unknown.
Cellular and Molecular Pathways in Tissues
There is currently no available in vivo research data detailing the specific cellular and molecular pathways in tissues affected by this compound.
Impact on Physiological Processes
There is currently no available in vivo research data on the impact of this compound on physiological processes.
Data Tables
Due to the lack of available in vivo research data for this compound, no data tables can be generated at this time.
Advanced Research Perspectives and Future Directions
Development of Novel Delivery Systems and Formulations
A primary challenge in the clinical application of flavonoids like kaempferol (B1673270) is their low solubility and poor bioavailability. biointerfaceresearch.com The acetylation of kaempferol to form Kaempferol 3,4',7-triacetate is a chemical strategy to increase its lipophilicity, which has been shown to enhance its biological activity. In one study, the more lipophilic kaempferol triacetate demonstrated greater activity against Leishmania promastigotes compared to its parent compound. nih.gov To further enhance the therapeutic potential, researchers are exploring advanced physical formulation strategies.
Nanotechnology offers a promising platform to improve the delivery of therapeutic agents. For the parent compound, kaempferol, various nanoparticle-based systems have been developed to increase bioavailability and achieve targeted delivery. nih.gov These systems are highly relevant for derivatives like this compound.
Nanostructured Lipid Carriers (NLCs): Kaempferol has been successfully incorporated into NLCs, which have been shown to suppress the proliferation of breast cancer cells more effectively than the free compound. biointerfaceresearch.com These lipid-based nanoparticles are biocompatible and can enhance the solubility of lipophilic drugs.
Polymeric Nanoparticles: Formulations using polymers such as PEO-PPO-PEO and PLGA have demonstrated superior effects in reducing cancer cell viability compared with kaempferol alone. nih.gov
Nanosuspensions: A kaempferol nanosuspension, created using high-pressure homogenization, significantly reduced the particle size of the compound from 1737 nm to 426 nm. nih.gov
These nanoformulation techniques are being investigated to effectively deliver kaempferol and its derivatives, potentially leading to better absorption, targeted action, and improved therapeutic outcomes. researchgate.net
The core objective of developing derivatives and novel formulations is to overcome the pharmacokinetic hurdles faced by natural kaempferol. The lipophilicity of aglycone kaempferol aids its absorption through passive diffusion. nih.gov Acetylation further enhances this property.
Developing nanosuspensions has been shown to significantly improve the oral bioavailability of kaempferol. In rat models, the absolute bioavailability of kaempferol in a nanosuspension was 38.17%, a significant increase from the 13.03% observed for a pure kaempferol solution. nih.gov The use of nanostructured lipid carriers (NLCs) also serves as a key strategy to boost therapeutic functionality and allow for prolonged release, thereby improving pharmacokinetic parameters. researchgate.net These approaches, proven effective for kaempferol, represent a clear path forward for enhancing the clinical efficacy of this compound.
Exploration of Synergistic Effects with Other Therapeutic Agents
Kaempferol and its derivatives are being investigated not only as standalone agents but also for their potential to work in combination with existing drugs to enhance therapeutic effects. The parent compound, kaempferol, has shown promise in boosting the efficacy of standard chemotherapeutic agents and potentially reversing chemoresistance. mdpi.comnih.gov
A notable example is the co-administration of kaempferol-loaded NLCs with paclitaxel, a common chemotherapy drug. This combination significantly increased apoptosis in MDA-MB 468 breast cancer cells, suggesting that kaempferol-loaded nanoparticles could serve as a powerful adjuvant in chemotherapy. biointerfaceresearch.com This synergistic potential is a critical area of research, as it could lead to more effective cancer treatment protocols with potentially fewer side effects. Exploring such combinations for this compound is a logical next step in its development as a therapeutic agent.
Computational Approaches in Drug Discovery and Design
In silico methods are indispensable in modern drug discovery, allowing for the rapid screening of compounds, prediction of their properties, and understanding of their interactions with biological targets before engaging in costly and time-consuming lab work.
Molecular docking is a computational technique used to predict how a molecule, such as this compound, binds to a specific protein target. Such studies are crucial for identifying potential mechanisms of action. Research on closely related acetylated flavonoids has demonstrated the utility of this approach.
For instance, in silico docking studies on kaempferol tetraacetate, a similar compound, were performed to evaluate its binding potential to the first bromodomain of BRD4 (BRD4 BD1), an epigenetic regulator implicated in cancer. The results showed that acetylated flavonoids like kaempferol tetraacetate exhibited a better binding affinity for the target compared to known inhibitors. researchgate.netscispace.com Other studies have used docking to investigate kaempferol derivatives as potential inhibitors for targets related to diabetes and bacterial infections. figshare.comtandfonline.com A study on kaempferol itself confirmed its interaction with the human 5-HT3A receptor through molecular docking. nih.gov
| Compound | Protein Target | Therapeutic Area | Key Finding |
|---|---|---|---|
| Kaempferol Tetraacetate | BRD4 Bromodomain (BD1) | Oncology (Epigenetics) | Showed better binding affinity compared to known inhibitors. researchgate.netscispace.com |
| Kaempferol | Human 5-HT3A Receptor | Neuropharmacology | Confirmed direct interaction and binding at the receptor site. nih.gov |
| Kaempferol Derivatives | Alpha-amylase, DPP IV | Diabetes | Identified as potent inhibitors of diabetic enzymes. figshare.com |
Predicting a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is a critical step in development. Computational tools can effectively forecast these properties, helping to de-risk drug candidates early in the discovery pipeline. healthmedsci.org
In silico analyses of various kaempferol derivatives have been conducted to predict their drug-likeness and safety profiles. Studies using platforms like SwissADME and pkCSM on kaempferol derivatives have suggested that they are likely to be non-carcinogenic and possess high solubility. healthmedsci.org A computational analysis of Tiliroside, a glycosidic derivative of kaempferol, indicated a significant absorption index for penetrating biological membranes and low toxicity. scielo.brnih.gov These predictive models are vital for guiding the chemical modification and selection of the most promising derivatives for further in vitro and in vivo testing.
| Parameter | Prediction for Kaempferol Derivatives | Significance |
|---|---|---|
| Absorption | Predicted to have a great absorption index. scielo.brnih.gov | Indicates good potential for oral bioavailability. |
| Toxicity | Predicted to be non-carcinogenic. healthmedsci.org | Suggests a favorable safety profile. |
| Solubility | Predicted to be highly soluble. healthmedsci.org | Important for formulation and absorption. |
| Bioactivity | Predicted to have anticarcinogenic and antioxidant potential. scielo.brnih.gov | Supports the therapeutic rationale for development. |
Identification of Novel Molecular Targets
Currently, there is a notable absence of dedicated studies identifying the specific molecular targets of this compound. Scientific inquiry has largely focused on its parent compound, kaempferol, which is known to interact with a multitude of signaling pathways involved in inflammation, cancer, and metabolic diseases, such as PI3K/AKT, STAT3, and Nrf2. nih.gov However, the acetylation of hydroxyl groups at the 3, 4', and 7 positions can significantly alter the compound's physicochemical properties, including its lipophilicity and ability to form hydrogen bonds. These modifications would, in turn, influence its pharmacokinetic profile and its affinity for various biological targets. Future research is essential to elucidate the unique molecular interactions of this compound, distinguishing its mechanism of action from that of kaempferol. Such studies would involve advanced techniques like proteomics, transcriptomics, and molecular docking to screen for and validate novel protein targets.
Comprehensive Toxicological and Safety Assessments for Therapeutic Application
A thorough evaluation of the toxicological profile of this compound is a prerequisite for any potential therapeutic application. As of now, comprehensive safety data specific to this compound is not available in peer-reviewed literature.
There are no published acute or sub-acute toxicity studies for this compound in animal models. Such studies are critical for determining the median lethal dose (LD50) and identifying potential target organs for toxicity following short-term exposure. In contrast, studies on kaempferol-rich extracts have shown a high dose tolerance in animal models, suggesting a low potential for acute toxicity for the general structure. nih.gove-kenkyu.comresearchgate.netconsensus.app For instance, a 13-week subchronic toxicity study in rats using a kaempferol aglycone-rich product established a no-observed-adverse-effect level (NOAEL) at 2000 mg/kg/day, the highest dose tested. e-kenkyu.comresearchgate.netconsensus.app However, these findings cannot be directly extrapolated to the triacetate derivative, necessitating specific in vivo toxicological assessments.
Data on the cellular toxicity of this compound is sparse. One available data point indicates cytotoxic activity against mouse B16 melanoma cells, with a reported half-maximal inhibitory concentration (IC50) of 39.8 μM. medchemexpress.com This suggests potential anti-proliferative effects that warrant further investigation across various cell lines, including normal, non-cancerous cells, to establish a therapeutic window.
No specific genotoxicity studies, such as the Ames test for mutagenicity or chromosomal aberration assays, have been published for this compound. While research on a kaempferol aglycone-rich product showed positive results in some bacterial reverse mutation tests in vitro, it was not found to be genotoxic in vivo. e-kenkyu.comresearchgate.netconsensus.app Given that acetylation can alter metabolic pathways and potential reactivity with DNA, dedicated genotoxicity and mutagenicity evaluations are imperative to ensure the safety of this compound.
Table 1: Cellular Cytotoxicity of this compound
| Cell Line | Organism | Assay | IC50 (μM) |
| B16 | Mouse (Melanoma) | MTT Assay | 39.8 |
Translational Research and Clinical Potential Considerations
The path from a laboratory compound to a clinical application is long and requires extensive research. For this compound, this journey has not yet begun.
The primary challenge in bridging preclinical findings to clinical relevance for this compound is the profound lack of preclinical data. Without in vitro mechanism of action studies and in vivo efficacy and safety data, there is no foundation upon which to design and justify clinical trials. The potential therapeutic relevance of this compound remains entirely speculative until robust preclinical research is conducted.
The foremost limitation in the study of this compound is the scarcity of available research. The lack of investigation into its biological effects means that its potential benefits, drawbacks, and mechanisms remain unknown. Key challenges for future research include:
Synthesis and Availability: Ensuring a consistent and pure supply of the compound for research purposes.
Lack of Foundational Data: The absence of basic research requires studies to start from the ground up, beginning with screening for any biological activity.
Comparative Studies: Differentiating the activity of the triacetate derivative from its well-studied parent compound, kaempferol, to justify its specific development.
Poor Bioavailability: Like many flavonoids, kaempferol suffers from poor bioavailability, a limitation that may also apply to its derivatives and would need to be addressed through formulation strategies. nih.gov
Overcoming these challenges through focused research initiatives is the first step toward understanding if this compound holds any clinical potential.
Q & A
Q. What are the synthetic protocols and yields for Kaempferol 3,4',7-triacetate (KTA)?
KTA is synthesized via acetylation of kaempferol under controlled conditions. A standard protocol involves stirring kaempferol (6.0 mmol) in pyridine at 75°C under nitrogen, followed by dropwise addition of acetic anhydride (30 mmol) and refluxing overnight. Purification employs a C-18 Sep-Pak column with gradient elution (e.g., MeOH:H₂O ratios from 3:7 to pure MeOH). This yields ~60.54% KTA as the main product, alongside minor byproducts like kaempferol peracetate .
Q. Key Reaction Parameters
| Parameter | Value/Detail |
|---|---|
| Solvent | Pyridine |
| Reflux Temperature | 75°C under N₂ |
| Acetic Anhydride | 30 mmol (5 equivalents) |
| Purification Method | C-18 Sep-Pak, gradient elution |
| Yield | 60.54% (KTA) |
Q. How is the structure of KTA confirmed post-synthesis?
Structural confirmation relies on ¹H-NMR spectroscopy . Key peaks include:
Q. What are the natural sources of KTA, and how is it isolated?
KTA is a natural product derived from Tilia species (linden tree). Isolation methods are less documented in the literature compared to synthetic routes, but column chromatography and solvent partitioning are typical for flavonoid extraction. Its presence in Tilia highlights its ecological role as a plant secondary metabolite .
Advanced Research Questions
Q. How does KTA’s acetylation pattern influence its bioactivity compared to other kaempferol derivatives?
Acetylation at positions 3, 4', and 7 enhances lipophilicity, potentially improving membrane permeability and bioavailability. Unlike methylated derivatives (e.g., kaempferol trimethyl ether, ), acetyl groups can be hydrolyzed in vivo, releasing active kaempferol. KTA has shown inhibition of MMP-9 activity and suppression of PMA-induced MAPK/NF-κB pathways in endothelial cells, suggesting anti-angiogenic potential .
Q. Bioactivity Comparison
| Derivative | Modification | Key Bioactivity |
|---|---|---|
| KTA | 3,4',7-triacetate | MMP-9 inhibition, anti-angiogenic |
| Kaempferol-3,7,4'-TME | 3,7,4'-trimethyl ether | Unreported in evidence |
| Kaempferol (parent) | None | Anti-inflammatory, NF-κB inhibition |
Q. What analytical challenges arise in quantifying KTA in biological matrices?
KTA’s structural similarity to other flavonoid acetates complicates quantification. HPLC with diode-array detection (DAD) or LC-MS is recommended. Reference standards (e.g., PhytoLab’s ≥90% purity KTA) are critical for calibration. Challenges include:
Q. How can discrepancies in reported bioactivity data for KTA be resolved?
Variations in bioactivity may stem from:
- Purity differences : Commercial KTA ranges from ≥95% () to ≥90% (), affecting assay reproducibility.
- Cell model specificity : Endothelial vs. cancer cell lines may respond differently to KTA.
- Assay conditions : PMA induction in MMP-9 studies () requires standardized concentrations and exposure times.
Q. Recommendations
- Validate purity via NMR/HPLC before assays.
- Include positive controls (e.g., kaempferol) to benchmark activity.
Methodological Considerations
- Synthesis Optimization : Scale-up may require adjusting acetic anhydride equivalents or reaction time to minimize byproducts.
- Bioactivity Studies : Use hydrolysis-resistant analogs if acetyl group stability is a concern.
- Data Reporting : Disclose purity, solvent systems, and cell passage numbers to enhance reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
